![molecular formula C40H72INO4 B14441321 3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide CAS No. 73570-94-2](/img/structure/B14441321.png)
3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of pyridinium salts, which are characterized by a positively charged nitrogen atom within a pyridine ring. The presence of long alkyl chains (hexadecyloxy groups) attached to the pyridine ring enhances its hydrophobicity and self-assembling properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide typically involves the following steps:
Esterification: The initial step involves the esterification of pyridine-3,5-dicarboxylic acid with hexadecanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction forms the diester intermediate.
Quaternization: The diester intermediate is then subjected to quaternization with methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as halides, thiolates, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary depending on the desired outcome.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium halides, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products formed are the corresponding substituted pyridinium salts.
Redox Reactions: Depending on the reagents used, the products can vary from oxidized derivatives to reduced forms of the compound.
Applications De Recherche Scientifique
3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide involves its interaction with biological membranes and molecular targets. The long alkyl chains facilitate its incorporation into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes and pathways, making it a valuable tool in membrane biology studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluoro-3,5-bis[(alkoxy)carbonyl]-1-methylpyridin-1-ium iodides: These compounds have similar structural features but differ in the substitution pattern on the pyridine ring.
Pyridinium Salts: Other pyridinium salts with different alkyl chain lengths or substituents can be compared based on their physicochemical properties and applications.
Propriétés
Numéro CAS |
73570-94-2 |
|---|---|
Formule moléculaire |
C40H72INO4 |
Poids moléculaire |
757.9 g/mol |
Nom IUPAC |
dihexadecyl 1-methylpyridin-1-ium-3,5-dicarboxylate;iodide |
InChI |
InChI=1S/C40H72NO4.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-44-39(42)37-34-38(36-41(3)35-37)40(43)45-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h34-36H,4-33H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
BXDXXZNOZBTXBG-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C[N+](=C1)C)C(=O)OCCCCCCCCCCCCCCCC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)

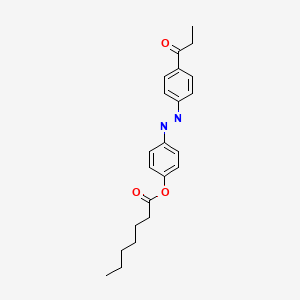
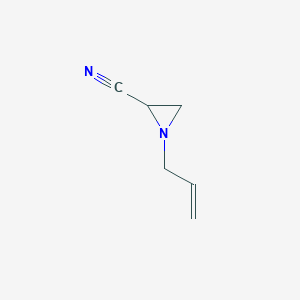
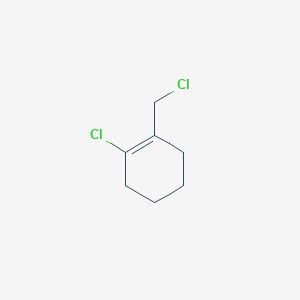

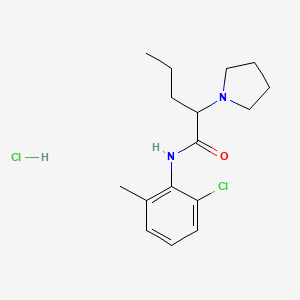
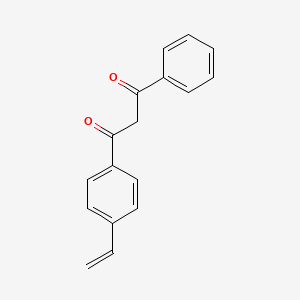
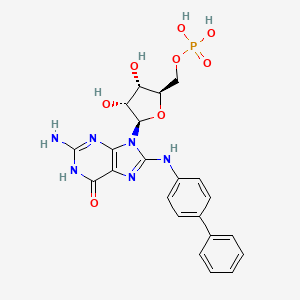

![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
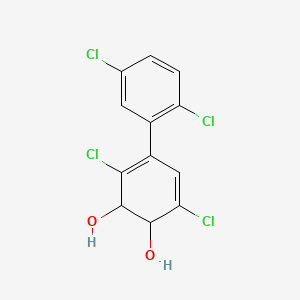
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
